molecular formula C6H8N2O B7804295 5,6-dimethyl-1H-pyrimidin-4-one

5,6-dimethyl-1H-pyrimidin-4-one

Cat. No.: B7804295
M. Wt: 124.14 g/mol
InChI Key: HKZKHJGXIOEURG-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-pyrimidin-4-one is a versatile pyrimidinone derivative that serves as a high-value building block in medicinal chemistry and agricultural science research. This compound features a core pyrimidinone structure, which is known to exhibit prototropic tautomerism, a property that can influence its reactivity and interaction with biological targets . The specific 5,6-dimethyl substitution pattern is significant, as it is a key structural motif found in compounds with demonstrated biological activity. Researchers can utilize this chemical as a critical precursor in the synthesis of more complex, fused heterocyclic systems. For instance, structurally related 5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ones, which can be derived from similar precursors, have shown excellent broad-spectrum fungicidal activity against pathogens such as Fusarium oxysporum , Rhizoctonia solani , and Botrytis cinerea in preliminary bioassays . Furthermore, the pyrimidin-4-one scaffold is a privileged structure in drug discovery, forming the core of various therapeutic agents with diverse applications, which highlights the potential of this compound as a starting point for developing new bioactive molecules . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,6-dimethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-5(2)7-3-8-6(4)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZKHJGXIOEURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC=NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

The compound “5,6-dimethyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound “5,6-dimethyl-1H-pyrimidin-4-one” has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of the compound “5,6-dimethyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are not well-documented in the public domain. similar compounds often exert their effects by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinones

The following section compares 5,6-dimethyl-1H-pyrimidin-4-one with analogous pyrimidinone derivatives, focusing on structural variations, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound 34916-78-4 5-CH₃, 6-CH₃ C₆H₈N₂O 124.14 Methyl groups enhance hydrophobicity
2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one 40778-16-3 2-N(CH₃)₂, 5-CH₃, 6-CH₃ C₈H₁₃N₃O 167.21 Dimethylamino group increases basicity
5,6-Diamino-2-(dimethylamino)-1H-pyrimidin-4-one 61693-31-0 2-N(CH₃)₂, 5-NH₂, 6-NH₂ C₆H₁₁N₅O 169.18 Amino groups enhance nucleophilicity
2,6-Dimethyl-4(1H)-pyrimidinone Not specified 2-CH₃, 6-CH₃ C₆H₈N₂O 124.14 Methyl groups at 2- and 6-positions
6-Ethyl-5-fluoropyrimidin-4(3H)-one Not specified 5-F, 6-CH₂CH₃ C₆H₇FN₂O 154.13 Fluorine enhances electronegativity

Physicochemical Properties

  • Melting Points: this compound: 202–204°C . 2,6-Dimethyl-4(1H)-pyrimidinone: Likely lower than 202°C due to reduced steric hindrance .
  • Basicity: The pKa of this compound (9.62) is higher than that of 2,6-dimethyl-4(1H)-pyrimidinone (estimated ~8–9), reflecting the electron-donating effect of methyl groups at the 5- and 6-positions .
  • Hydrophobicity: The dimethylamino derivative (logP ~1.17) is more lipophilic than this compound (logP ~0.57), influencing its pharmacokinetic properties .

Key Research Findings

  • Synthetic Challenges: The discontinuation of 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one highlights synthetic difficulties, possibly due to steric hindrance or purification issues .
  • Biological Activity: Fluorinated analogs like 6-ethyl-5-fluoropyrimidin-4(3H)-one exhibit enhanced bioavailability compared to non-fluorinated counterparts .
  • Regulatory Status: 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one (CAS 135-10-4) is registered under EU REACH, indicating regulatory scrutiny for industrial use .

Q & A

Q. Table 1. Synthetic Routes for Pyrimidinone Derivatives

CompoundMethodYield (%)Reference
Thieno-pyrimidinone (2l)Cyclocondensation with S-aryl83
4,6-Dihydroxy-2-methylNaOH-mediated cyclization99

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing substituted pyrimidinones?

Methodological Answer:
Contradictions in NMR or mass spectrometry data often arise from tautomerism or regioisomerism. For 5,6-dimethyl derivatives:

  • Tautomeric analysis : Use variable-temperature NMR (VT-NMR) to observe keto-enol equilibria. For example, 2-amino-6-methylpyrimidin-4-one exhibits tautomerism detectable at 298 K vs. 323 K .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 5- vs. 6-methyl substitution) via single-crystal analysis, as demonstrated for 6-methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one (R-factor = 0.035) .
  • HRMS validation : Confirm molecular formulas using high-resolution mass spectrometry to rule out isobaric interference .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign methyl group signals (δ ~2.3–2.5 ppm for CH3) and carbonyl resonances (δ ~160–170 ppm for C=O). Cross-peaks in 2D NMR (e.g., HSQC) confirm connectivity .
  • IR spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
  • Elemental analysis : Match experimental vs. theoretical C, H, N percentages (e.g., C7H8N2O: C 59.98%, H 5.79%, N 19.98%) .

Advanced: What strategies are effective in studying the tautomeric behavior of this compound in different solvents?

Methodological Answer:

  • Solvent polarity studies : Compare tautomer ratios in DMSO (polar aprotic) vs. CDCl3 (nonpolar) using 1H NMR. Polar solvents stabilize the keto form by solvating the carbonyl group .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict tautomer stability. For 2-amino-4-oxo derivatives, the keto form is typically 5–8 kcal/mol more stable than enol .
  • Isotopic labeling : Use 15N-labeled analogs to track proton exchange dynamics via 15N NMR .

Basic: How can reaction conditions be optimized to introduce substituents at the 5- and 6-positions of pyrimidinone?

Methodological Answer:

  • Electrophilic substitution : Use methyl iodide or dimethyl sulfate in basic media (e.g., NaH/DMF) for regioselective methylation.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at specific positions .
  • Protection-deprotection : Temporarily protect the 4-oxo group with trimethylsilyl chloride to prevent side reactions during substitution .

Advanced: How to design experiments to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., sulfanyl, carboxyl) and test against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Molecular docking : Screen derivatives against protein databases (e.g., PDB ID 3Q4Z) to predict binding modes.
  • In vitro toxicity : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays, prioritizing compounds with IC50 > 50 μM .

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